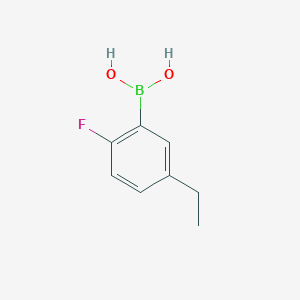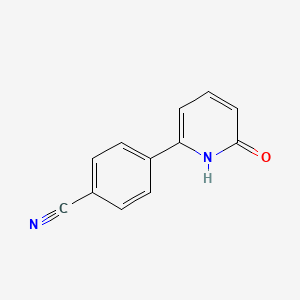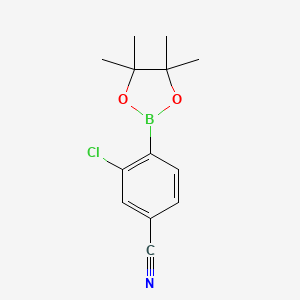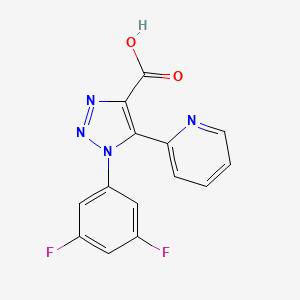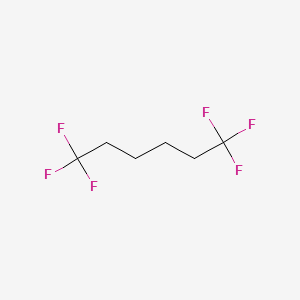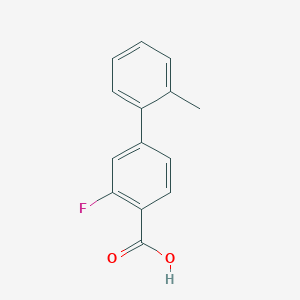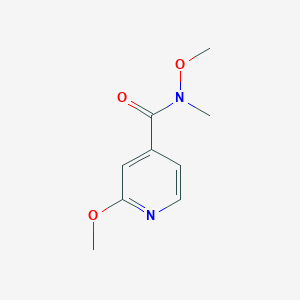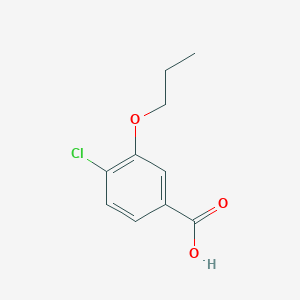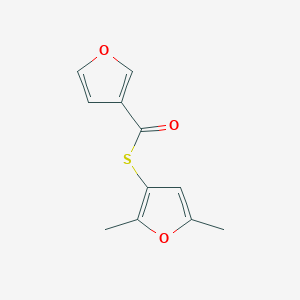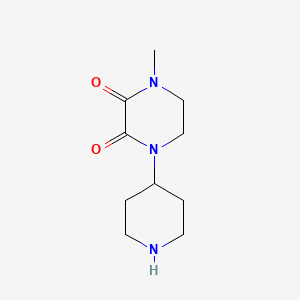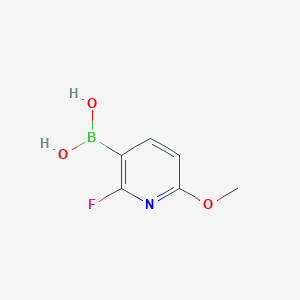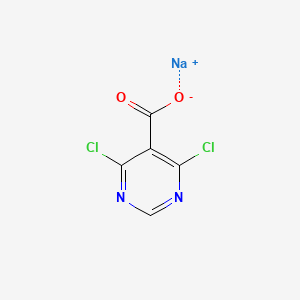
4,6-二氯嘧啶-5-羧酸钠
描述
Sodium 4,6-dichloropyrimidine-5-carboxylate is a chemical compound with the molecular formula C5H2Cl2N2O2Na. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties .
科学研究应用
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4,6-dichloropyrimidine-5-carboxylate typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl3) in the presence of a solvent like dichloromethane (DCM). The reaction mixture is cooled to 5-10°C, and dimethylformamide (DMF) is added dropwise. The mixture is then stirred at room temperature for several hours, followed by filtration and drying to obtain the desired product .
Industrial Production Methods: Industrial production of sodium 4,6-dichloropyrimidine-5-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable methods to meet industrial standards .
化学反应分析
Types of Reactions: Sodium 4,6-dichloropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms are replaced by nucleophiles such as amines or alkoxides.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, pyrimidine derivatives generally undergo such reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alkoxides, and Grignard reagents are commonly used in SNAr reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2), while reducing agents may include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution with amines can yield amino-substituted pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
作用机制
The mechanism of action of sodium 4,6-dichloropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines. The compound may also interfere with the synthesis of nucleic acids, thereby exhibiting antimicrobial properties .
相似化合物的比较
2-Amino-4,6-dichloropyrimidine: This compound shares a similar structure but with an amino group at position 2.
4,6-Dichloropyrimidine-5-carboxaldehyde: Another related compound, differing by the presence of an aldehyde group instead of a carboxylate group.
Uniqueness: Sodium 4,6-dichloropyrimidine-5-carboxylate is unique due to its specific substitution pattern and the presence of a sodium carboxylate group. This structural feature imparts distinct chemical reactivity and solubility properties, making it valuable in specific synthetic and research applications .
属性
IUPAC Name |
sodium;4,6-dichloropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2.Na/c6-3-2(5(10)11)4(7)9-1-8-3;/h1H,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIIVMSJBYGTFG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


